molecular formula C29H27N3O5S B2911208 3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114878-66-8

3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2911208
CAS No.: 1114878-66-8
M. Wt: 529.61
InChI Key: PNRZZOMEFRTASY-UHFFFAOYSA-N
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Description

“3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is a complex organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the 3,5-dimethoxyphenyl group, and finally the attachment of the oxazolylmethylthio group. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening methods to identify the most efficient reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, “3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as enzyme inhibition, receptor binding, or antimicrobial properties. Researchers study these activities to understand the compound’s potential therapeutic applications.

Medicine

In medicine, compounds like this one are investigated for their potential to treat various diseases. This includes exploring their efficacy, safety, and mechanism of action in preclinical and clinical studies.

Industry

Industrially, such compounds may be used in the development of new materials, pharmaceuticals, or agrochemicals. Their unique properties make them valuable for various applications.

Mechanism of Action

The mechanism of action of “3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives with various substituents. Examples include:

  • 2-phenylquinazolin-4(3H)-one
  • 3-(4-methoxyphenyl)-2-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one

Uniqueness

The uniqueness of “3-(3,5-dimethoxyphenyl)-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” lies in its specific substituents, which may confer distinct biological activities or chemical properties compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O5S/c1-5-36-21-12-10-19(11-13-21)27-30-26(18(2)37-27)17-38-29-31-25-9-7-6-8-24(25)28(33)32(29)20-14-22(34-3)16-23(15-20)35-4/h6-16H,5,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRZZOMEFRTASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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